2-PYRIDINEMETHANOL
CAS No.: 586-98-1
Cat. No.: VC21139523
Molecular Formula: C6H7NO
Molecular Weight: 109.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 586-98-1 |
|---|---|
| Molecular Formula | C6H7NO |
| Molecular Weight | 109.13 g/mol |
| IUPAC Name | pyridin-2-ylmethanol |
| Standard InChI | InChI=1S/C6H7NO/c8-5-6-3-1-2-4-7-6/h1-4,8H,5H2 |
| Standard InChI Key | SHNUBALDGXWUJI-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)CO |
| Canonical SMILES | C1=CC=NC(=C1)CO |
Introduction
Chemical Identity and Structure
2-Pyridinemethanol, also known by several synonyms including pyridin-2-ylmethanol, 2-hydroxymethyl pyridine, and piconol, is an important heterocyclic compound in organic chemistry. It belongs to the class of pyridine derivatives, which are widely utilized in pharmaceutical and chemical industries.
Nomenclature and Identifiers
The compound is officially designated as pyridin-2-ylmethanol according to IUPAC nomenclature. It possesses a unique chemical structure combining the aromatic pyridine ring with a primary alcohol functional group. This structural arrangement contributes to its distinctive chemical reactivity and potential applications in various fields.
2-Pyridinemethanol is identified by multiple chemical identifiers as outlined in the table below:
| Identifier | Value |
|---|---|
| CAS Registry Number | 586-98-1 |
| Molecular Formula | C₆H₇NO |
| Molecular Weight | 109.128 g/mol |
| MDL Number | MFCD00006348 or MFCD00010927 |
| InChI Key | SHNUBALDGXWUJI-UHFFFAOYSA-N |
| PubChem CID | 11474 |
| SMILES Notation | C1=CC=NC(=C1)CO |
| Reaxys Registry Number | 107849 |
The molecular structure of 2-pyridinemethanol features a pyridine ring with a hydroxymethyl (CH₂OH) substituent at the 2-position. This configuration is responsible for its unique chemical behavior and reactivity profile .
Physical and Chemical Properties
2-Pyridinemethanol exhibits distinct physical and chemical characteristics that influence its handling, storage, and applications. Understanding these properties is crucial for researchers and industry professionals working with this compound.
Physical Properties
At standard conditions, 2-pyridinemethanol exists as a liquid with varying appearance ranging from colorless to light yellow or light orange. Its complete physical property profile is presented in the following table:
| Property | Value |
|---|---|
| Physical State (20°C) | Liquid |
| Appearance | Colorless to light yellow to light orange clear liquid |
| Melting Point | -6°C to -5°C |
| Boiling Point | 112°C to 113°C (at 16-17 mmHg) |
| Flash Point | 120°C (248°F) |
| Refractive Index | 1.544 |
| Density/Specific Gravity | 1.131 (at 20/20°C) |
| Solubility in Water | Fully miscible |
| Additional Solubility | Soluble in methanol |
These physical properties highlight the compound's moderate volatility and excellent solubility profile, particularly its complete miscibility with water, which facilitates its use in various aqueous reaction systems .
Chemical Properties and Reactivity
2-Pyridinemethanol demonstrates several notable chemical properties that affect its stability and reactivity:
The compound is notably hygroscopic, readily absorbing moisture from the surrounding environment. This property necessitates careful handling and storage procedures to maintain its purity. Additionally, 2-pyridinemethanol exhibits sensitivity to light and air, suggesting potential oxidation or degradation pathways when exposed to these conditions .
The hydroxymethyl group attached to the pyridine ring confers unique reactivity patterns to the molecule. The presence of both the nitrogen atom in the pyridine ring (a basic site) and the hydroxyl group (which can act as a nucleophile) enables 2-pyridinemethanol to participate in various chemical transformations. These functional groups make the compound versatile in synthetic applications, particularly in pharmaceutical development .
Synthesis Methods
Several approaches exist for the synthesis of 2-pyridinemethanol, highlighting its importance in organic chemistry and pharmaceutical research.
Hydrochloride Derivative Synthesis
The synthesis of 2-pyridinemethanol hydrochloride (CAS: 6329-89-1, formula: C₆H₈ClNO, MW: 145.59) is documented in the scientific literature, involving a multi-step reaction process:
-
The first step involves reaction with 48% HBr under heating conditions for 18 hours, yielding 82.5% product.
-
The second step utilizes K₂CO₃ in water followed by acetonitrile under reflux conditions for 48 hours.
This synthetic pathway was reported by El-Badry and Knaus in the European Journal of Medicinal Chemistry (1985, vol. 20, no. 5, pp. 403-407), demonstrating established methods for producing derivatives of 2-pyridinemethanol for research purposes .
Applications and Biological Activity
2-Pyridinemethanol has garnered interest primarily for its biological activities and potential pharmaceutical applications.
Hypoglycemic Activity
One of the most significant applications of 2-pyridinemethanol is its use as a pyridylalcohol with hypoglycemic activity. This property suggests potential utility in the development of treatments for diabetes and related metabolic disorders. The compound's ability to affect blood glucose levels positions it as a molecule of interest in pharmaceutical research targeting glycemic control .
Pharmaceutical Applications
Beyond its hypoglycemic effects, 2-pyridinemethanol serves as an important building block in medicinal chemistry. The compound's structural features make it valuable for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its distinctive functional groups allow for selective modifications and elaborations when constructing biologically active molecules .
| Hazard Type | Description |
|---|---|
| Signal Word | Warning |
| Acute Toxicity | Harmful if swallowed (H302) |
| Skin Effects | Causes skin irritation (H315) |
| Eye Effects | Causes serious eye irritation (H319) |
These hazard classifications necessitate appropriate protective measures when working with the compound .
| Storage Parameter | Recommendation |
|---|---|
| Temperature | Room temperature (preferably in a cool and dark place, <15°C) |
| Atmosphere | Store under inert gas |
| Container Type | Well-sealed containers |
| Conditions to Avoid | Strong oxidizing agents, light exposure, air exposure |
| Special Considerations | Hygroscopic nature requires protection from moisture |
Adhering to these storage recommendations helps preserve the compound's integrity and extends its shelf life .
| Parameter | Typical Value |
|---|---|
| Minimum Purity | ≥98.0% (by GC analysis) |
| Available Quantities | 25g, 100g, 500g (varies by supplier) |
| Packaging | Typically in sealed containers under inert atmosphere |
| Price Range | Approximately $46.00 for 25g (as of April 2025) |
These commercial specifications ensure that researchers and industry professionals can access high-purity material for their applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume